molecular formula C9H18O2 B14517377 Furan, tetrahydro-2-(pentyloxy)- CAS No. 62987-04-6

Furan, tetrahydro-2-(pentyloxy)-

Cat. No.: B14517377
CAS No.: 62987-04-6
M. Wt: 158.24 g/mol
InChI Key: KJSWCDQLCQFZIJ-UHFFFAOYSA-N
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Description

Furan, tetrahydro-2-(pentyloxy)- is an ether derivative of tetrahydrofuran (THF), featuring a pentyloxy group (-O-C₅H₁₁) substituted at the 2-position of the saturated furan ring. The molecular formula is inferred as C₉H₁₈O₂ (MW: 158.24 g/mol), based on substitution patterns in THF derivatives . Such compounds are typically synthesized via nucleophilic substitution or etherification reactions and may find applications in pharmaceuticals, agrochemicals, or flavoring agents, depending on substituent effects .

Properties

CAS No.

62987-04-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-pentoxyoxolane

InChI

InChI=1S/C9H18O2/c1-2-3-4-7-10-9-6-5-8-11-9/h9H,2-8H2,1H3

InChI Key

KJSWCDQLCQFZIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1CCCO1

Origin of Product

United States

Chemical Reactions Analysis

Furan, tetrahydro-2-(pentyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In the presence of a solid acid catalyst, tetrahydrofuran reacts with hydrogen sulfide to form tetrahydrothiophene . Common reagents used in these reactions include palladium, gold, and copper catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups .

Mechanism of Action

The mechanism of action of furan, tetrahydro-2-(pentyloxy)- involves its interaction with various molecular targets and pathways. Furan derivatives exhibit their effects through a variety of mechanisms, including inhibition of bacterial cell wall synthesis, disruption of microbial cell membranes, and interference with DNA replication . The specific molecular targets and pathways involved depend on the particular furan derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Chain Length and Functional Group Variations

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications Evidence Source
Furan, tetrahydro-2-(pentyloxy)- (inferred) C₉H₁₈O₂ 158.24 Alkyl ether (pentyloxy) Moderate lipophilicity; potential solvent or intermediate
Tetrahydro-2-(methoxymethyl)furan C₇H₁₂O₂ 128.17 Methoxymethyl Higher polarity due to shorter ether chain; used in polymer synthesis
Tetrahydro-2-heptylfuran C₁₁H₂₀O 168.28 Heptyl Increased hydrophobicity; likely used in fragrances or coatings
2-(4-Pentynyloxy)tetrahydro-2H-pyran C₁₀H₁₆O₂ 168.23 Alkynyl ether (pentynyloxy) Reactivity due to triple bond; pharmaceutical intermediate

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., heptyl vs. pentyl) enhance lipophilicity and boiling points .
  • Functional Groups : Alkynyl substituents (e.g., in 2-(4-pentynyloxy)tetrahydro-2H-pyran) introduce reactivity for click chemistry or cross-coupling reactions .

Aromatic vs. Aliphatic Substituents

Table 2: Aromatic-Substituted Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Melting Point (°C) Applications Evidence Source
Tetrahydro-2-(4-methylphenoxy)-2H-pyran C₁₂H₁₆O₂ 198.25 Aromatic ether (4-methylphenoxy) Not reported Stabilizer in polymers; drug delivery systems
2-(4-Methoxyphenyl)-tetrahydrofuran C₁₁H₁₄O₂ 178.23 Aromatic ether (4-methoxyphenyl) 61–63 Photoresist materials; liquid crystals
2-(3-Phenylpropyl)tetrahydrofuran C₁₃H₁₈O 190.28 Phenylpropyl Not reported Flavoring agent (FEMA 2898)

Key Observations :

  • Aromatic Groups : Increase thermal stability and melting points due to π-π stacking (e.g., 2-(4-methoxyphenyl)-tetrahydrofuran melts at 61–63°C vs. aliphatic analogs, which are often liquids) .
  • Applications : Aromatic derivatives are prioritized in materials science (e.g., liquid crystals) and flavoring, while aliphatic analogs serve as solvents or intermediates .

Ring Size and Heteroatom Effects

Table 3: Pyran vs. Furan Ring Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Key Differences Evidence Source
Tetrahydro-2-(pentyloxy)-2H-pyran C₁₀H₂₀O₂ 172.26 6-membered (pyran) Lower ring strain; higher boiling point vs. THF analogs
Tetrahydro-2-(pentyloxy)furan (inferred) C₉H₁₈O₂ 158.24 5-membered (furan) Higher reactivity due to ring strain; faster degradation

Key Observations :

  • Pyran Rings: Offer greater conformational flexibility and stability, making them preferable in drug formulations (e.g., tetrahydro-2-(4-methylphenoxy)-2H-pyran) .
  • Furan Rings : Higher reactivity due to ring strain, limiting their use in high-temperature applications .

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